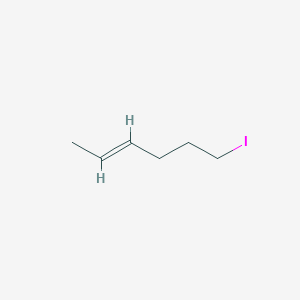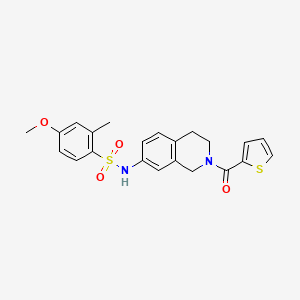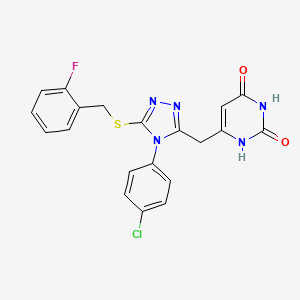
2-(2-Cyclohexylethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyclohexylethoxy)benzaldehyde is a chemical compound with the CAS Number: 1548017-44-2 . It has a molecular weight of 232.32 and is typically in the form of a powder . The compound is stored at a temperature of -10 .
Molecular Structure Analysis
The InChI code for 2-(2-Cyclohexylethoxy)benzaldehyde is1S/C15H20O2/c16-12-14-8-4-5-9-15(14)17-11-10-13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2 . This indicates the presence of 15 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms in the molecule.
Scientific Research Applications
Enzyme Catalyzed Asymmetric C–C-Bond Formation : Benzaldehyde lyase (BAL), a highly enantioselective enzyme, catalyzes the formation and cleavage of (R)-benzoin derivatives. This is significant for the asymmetric synthesis of benzoin derivatives, showcasing the potential of enzyme catalysis in organic synthesis (Kühl et al., 2007).
Selective Ortho-Bromination using Pd-Catalyzed C-H Activation : Research demonstrates the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes through a selective palladium-catalyzed ortho-bromination. This process underscores the significance of selective catalysis in organic synthesis (Dubost et al., 2011).
Bioproduction of Benzaldehyde in a Two-Phase Partitioning Bioreactor : The study highlights the use of Pichia pastoris, a methylotrophic yeast, in the biotransformation of benzyl alcohol to benzaldehyde. This approach offers an environmentally friendly alternative to chemical synthesis, relevant for the flavor industry (Craig & Daugulis, 2013).
Lewis Acid Catalysis in a Microporous Metal-Organic Framework : This research explores the catalysis of cyanosilylation reactions of aldehydes and ketones, facilitated by coordinatively unsaturated Mn2+ ions in a metal-organic framework. Such frameworks open new avenues in heterogeneous catalysis (Horike et al., 2008).
Innovative Reactive Distillation for Benzaldehyde Synthesis : This study introduces a novel reactive distillation process for the synthesis of natural benzaldehyde, highlighting a sustainable approach in chemical engineering (Li et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(2-cyclohexylethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c16-12-14-8-4-5-9-15(14)17-11-10-13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTUTPVZLUCHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclohexylethoxy)benzaldehyde | |
CAS RN |
1548017-44-2 |
Source


|
| Record name | 2-(2-cyclohexylethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B2695405.png)
![1-(benzylthio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2695407.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile](/img/structure/B2695412.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2695413.png)





![2-[2-hydroxy-3-(phenylamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2695423.png)
![1-[3-(Oxolan-3-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2695425.png)


![(3,5-dimethyl-1H-pyrazol-1-yl)[1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2695428.png)